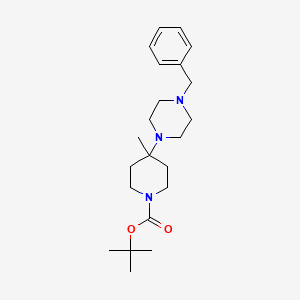
1-Bromo-2-methyl-4-propoxybenzene
Vue d'ensemble
Description
1-Bromo-2-methyl-4-propoxybenzene is a chemical compound with the molecular formula C10H13BrO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methyl-4-propoxybenzene consists of a benzene ring with bromo, methyl, and propoxy substituents . The InChI code for this compound is 1S/C10H13BrO/c1-3-6-12-9-4-5-10 (11)8 (2)7-9/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis
1-Bromo-2-methyl-4-propoxybenzene has a molecular weight of 229.12 . It is a liquid at room temperature and has a storage temperature of 2-8°C . The compound has a density of 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Thermo Physical Properties Measurement
1-Bromo-2-methyl-4-propoxybenzene, like other bromobenzene derivatives, can be used in studying the thermo-physical properties of binary liquid mixtures. For example, research conducted on 1,4-dioxane with Bromobenzene at different temperatures and pressures provides insights into their viscosities and densities. This kind of study helps understand molecular interactions in mixtures and is beneficial for tailoring nonlinear models to derive binary coefficients (Ramesh, YunusM.Y., & Ramesh, 2015).
Crystal Structure Analysis
Compounds such as 1-bromo-4-methylselenobenzene, closely related to 1-Bromo-2-methyl-4-propoxybenzene, are significant in crystallography. Their crystal structure can be determined by methods like X-ray crystallography. Understanding these structures is crucial for the analysis of molecular interactions and packing in crystals, contributing to material science and chemistry (Sørensen & Stuhr-Hansen, 2009).
Synthesis of Intermediates for Various Applications
Bromobenzene derivatives are used in synthesizing intermediates for medicinal agents, organic dyes, and electroluminescent materials. For instance, the synthesis of 1-Bromo-2,4-dinitrobenzene from bromobenzene demonstrates its role as an intermediate in diverse applications. This involves process optimizations to achieve high yields and purity, beneficial for pharmaceutical and materials science industries (Xuan et al., 2010).
Applications in Organic Synthesis
Bromobenzene derivatives play a critical role in organic synthesis. For example, the study of bromination of certain benzene derivatives and their conversion into valuable compounds like sulfur-functionalized benzoquinones showcases the utility of bromobenzene derivatives in synthesizing complex organic molecules. This has implications for developing new pharmaceuticals and organic compounds (Aitken et al., 2016).
Polymer Solar Cells Improvement
1-Bromo-2-methyl-4-propoxybenzene-related compounds, such as 1-Bromo-4-Nitrobenzene, are explored for improving the efficiency of polymer solar cells. The addition of these compounds can enhance power conversion efficiency by optimizing electron transfer processes. This research contributes significantly to the development of more efficient and sustainable solar energy technologies (Fu et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-methyl-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXNCOKSQVUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675016 | |
| Record name | 1-Bromo-2-methyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133116-39-8 | |
| Record name | 1-Bromo-2-methyl-4-propoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



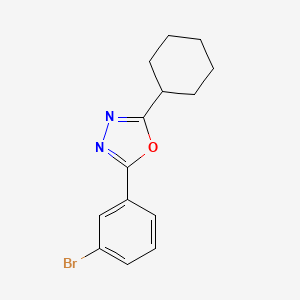

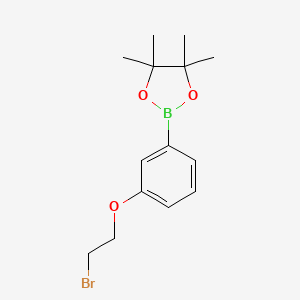

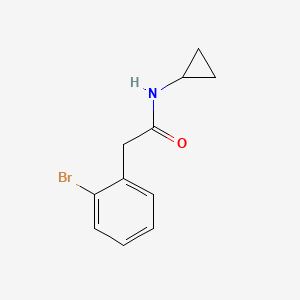
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)
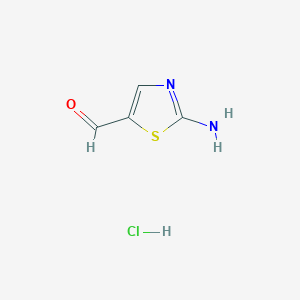
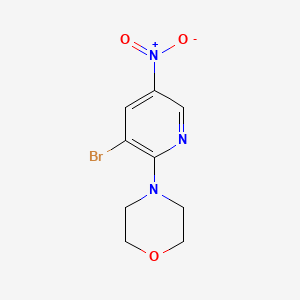

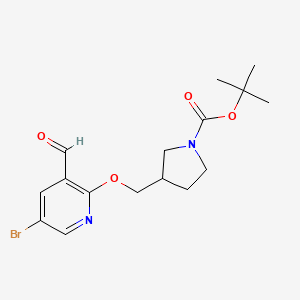
![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)
![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)
